molecular formula C18H17ClN4O3S B2831484 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021126-05-5

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2831484
CAS No.: 1021126-05-5
M. Wt: 404.87
InChI Key: ZJYLWZRDIFTYOG-UHFFFAOYSA-N
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Description

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorophenyl group, a sulfonyl group, a piperazine ring, a furan ring, and a pyridazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylsulfonyl chloride with piperazine to form 4-((3-chlorophenyl)sulfonyl)piperazine.

    Coupling with Furan Derivative: The next step involves coupling the piperazine derivative with a furan-2-yl compound under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyrimidine
  • 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyrazine

Uniqueness

Compared to similar compounds, 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c19-14-3-1-4-15(13-14)27(24,25)23-10-8-22(9-11-23)18-7-6-16(20-21-18)17-5-2-12-26-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYLWZRDIFTYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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